Desethylsebutylazine

Descripción general

Descripción

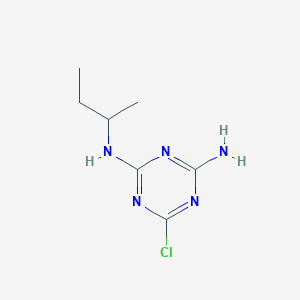

Desethylsebutylazine, also known as Sebuthylazin-desethyl, is a chemical compound with the molecular formula C7H12ClN5. It is a derivative of triazine, specifically a 1,3,5-triazine-2,4-diamine, and is characterized by the presence of a chloro group and a sec-butyl group. This compound is primarily used as an analytical reference standard in environmental and food residue analysis .

Métodos De Preparación

The preparation of Desethylsebutylazine typically involves organic synthesis techniques. The synthetic route generally includes the reaction of appropriate amines with triazine derivatives under controlled conditions. The specific details of the synthesis process are often proprietary and subject to commercial confidentiality. the general approach involves the use of organic solvents and catalysts to facilitate the reaction .

In industrial production, the synthesis of this compound is scaled up using similar organic synthesis methods. The process is optimized for yield and purity, ensuring that the final product meets the required analytical standards. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Análisis De Reacciones Químicas

Desethylsebutylazine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .

Aplicaciones Científicas De Investigación

Desethylsebutylazine has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of residues in environmental and food samples.

Biology: It is studied for its potential effects on biological systems, particularly in the context of its use as a herbicide.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in analytical contexts.

Mecanismo De Acción

The mechanism of action of Desethylsebutylazine involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic processes. This inhibition prevents the growth and reproduction of weeds, making it an effective herbicide. The molecular targets include enzymes involved in the synthesis of nucleic acids and proteins, which are crucial for plant growth .

Comparación Con Compuestos Similares

Desethylsebutylazine is similar to other triazine-based herbicides, such as Atrazine and Simazine. it is unique in its specific substitution pattern, which gives it distinct chemical and biological properties. Similar compounds include:

Atrazine: A widely used herbicide with a similar triazine structure but different substituents.

Simazine: Another triazine-based herbicide with a different substitution pattern.

Propazine: A triazine herbicide with a similar mode of action but different chemical structure.

This compound stands out due to its specific use as an analytical reference standard and its unique substitution pattern, which affects its reactivity and biological activity.

Actividad Biológica

Desethylsebutylazine (DES) is a derivative of the herbicide sebutylazine, which belongs to the triazine class of compounds. This article explores the biological activity of DES, focusing on its mechanisms of action, biochemical properties, and potential applications in various fields.

Chemical Structure and Properties

This compound has the chemical formula CHClN and is characterized by a triazine ring structure. Its synthesis involves the demethylation of sebutylazine, resulting in distinct biological properties that are critical for its function as an environmental contaminant and potential therapeutic agent.

Target Interactions

This compound primarily acts as an inhibitor of tyrosine kinases , which are crucial for various cellular signaling pathways. This inhibition can lead to altered cell growth and differentiation, making it a candidate for further research in cancer therapies and neuroprotection.

Biochemical Pathways

The compound disrupts several biochemical pathways, notably:

- Chlorophyll Synthesis : In plants, DES inhibits chlorophyll synthesis, affecting photosynthesis and leading to plant death. This mechanism underlies its use as a herbicide.

- Cell Signaling : By inhibiting tyrosine kinases, DES impacts pathways such as the epidermal growth factor receptor (EGFR) signaling pathway, which is vital for cell proliferation and survival.

Cellular Effects

Research indicates that DES influences various cellular processes:

- Anticonvulsant Activity : Some studies suggest potential anticonvulsant effects due to its interaction with neuronal signaling pathways.

- Anti-inflammatory Properties : The inhibition of tyrosine kinases may also confer anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Dosage Effects

In laboratory settings, the effects of DES vary significantly with dosage:

- Low Doses : Minimal toxicity observed; potential for tumor growth inhibition in cancer models.

- High Doses : Increased toxicity and adverse effects on cellular viability.

Case Studies and Research Findings

- Herbicide Efficacy : A study demonstrated that DES effectively inhibited chlorophyll synthesis in various plant species, leading to significant phytotoxicity. The concentration-dependent effects highlighted its potential as a selective herbicide.

- Neuroprotective Studies : In animal models, DES was shown to reduce neuroinflammation and protect against neuronal death in models of neurodegenerative diseases. This suggests that DES may have therapeutic implications beyond its herbicidal properties.

- Environmental Impact Assessments : Research has identified DES as a contaminant in water sources due to agricultural runoff. Its biological activity raises concerns about ecological impacts and necessitates further studies on its long-term effects on aquatic life.

Summary Table of Biological Activities

| Activity Type | Mechanism | Observations |

|---|---|---|

| Herbicidal Activity | Inhibition of chlorophyll synthesis | Effective against various plant species |

| Anticonvulsant Effect | Interaction with neuronal signaling pathways | Potential reduction in seizure frequency |

| Anti-inflammatory Effect | Inhibition of tyrosine kinases | Reduced inflammation in animal models |

| Environmental Impact | Contaminant in water sources | Potential toxicity to aquatic organisms |

Propiedades

IUPAC Name |

2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-4(2)10-7-12-5(8)11-6(9)13-7/h4H,3H2,1-2H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYDDULRGBGGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407557 | |

| Record name | Desethylsebutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37019-18-4 | |

| Record name | Desethylsebutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.